L-Homocysteinesulfinic Acid-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

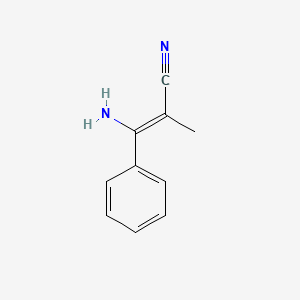

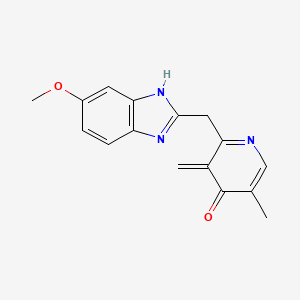

L-Homocysteinesulfinic Acid-d4 is the labelled analogue of L-Homocysteinesulfinic acid . It has proven to be a potent and selective metabotropic glutamate receptor agonist which may be related to diseases associated with moderate hyperhomocysteinemia . It is used in the biosynthesis of dipthamide .

Molecular Structure Analysis

The molecular formula of L-Homocysteinesulfinic Acid-d4 is C4H5D4NO4S . Its molecular weight is 171.21 .Chemical Reactions Analysis

While specific chemical reactions involving L-Homocysteinesulfinic Acid-d4 are not explicitly mentioned, it is known that it is used in the biosynthesis of dipthamide .Aplicaciones Científicas De Investigación

Enzyme Studies : L-Homocysteinesulfinic acid is actively involved in enzymatic reactions. For instance, it is decarboxylated by preparations of Clostridium welchii and Escherichia coli, forming homohypotaurine or homotaurine, as identified in a study by Jollès-Bergeret and Charton (Jollès-Bergeret & Charton, 1971).

Oxidative Deamination : The oxidative deamination of L-Homocysteinesulfinic acid has been studied, revealing its conversion with the production of ammonia and α-ketosulfinic acid by liver glutamate dehydrogenase (De Marco & Rinaldi, 1971).

Neuropharmacological Effects : There is evidence suggesting that oxidized forms of homocysteine, like Homocysteinesulfinic acid, inhibit neuronal network activity. This was shown in a study using dissociated cortical neurons, indicating potential implications in neurological conditions (Görtz et al., 2004).

Amino Acid Metabolism : L-Homocysteinesulfinic acid also plays a role in amino acid metabolism, as seen in studies involving its interactions and effects in various metabolic pathways. For instance, it's used as an analog in enzymological and amino acid transport studies (Hayward, Campbell, & Griffith, 1987).

Diagnostic Applications : In the context of health diagnostics, L-Homocysteinesulfinic acid and its derivatives have been used for the determination of homocysteine levels in biological samples, which is crucial for diagnosing and managing various health conditions (Deáková et al., 2015).

Biosensor Development : Finally, L-Homocysteinesulfinic acid has been utilized in the development of biosensors for detecting homocysteine levels in human serum, highlighting its importance in clinical diagnostics and monitoring (McKeague et al., 2013).

Mecanismo De Acción

L-Homocysteinesulfinic Acid-d4 and other acidic homocysteine derivatives have been found to be potent and selective metabotropic glutamate receptor agonists . They stimulate phosphoinositide hydrolysis in cells expressing the mGluR1, mGluR5, or mGluR8 . They also inhibit the forskolin-induced cAMP accumulation in cells expressing mGluR2, mGluR4, or mGluR6 .

Direcciones Futuras

Propiedades

Número CAS |

182967-00-6 |

|---|---|

Fórmula molecular |

C₄H₅D₄NO₄S |

Peso molecular |

171.21 |

Sinónimos |

(S)-2-Amino-4-sulfino-butanoic-3,3,4,4-d4 Acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B1145344.png)